![molecular formula C10H13N3OS B13037075 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable nitrile in the presence of a base, followed by cyclization to form the thienopyrimidine core. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown significant activity against various microbial strains, making it a potential antimicrobial agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy metabolism, leading to cell death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group at the 4-position and exhibit similar biological activities.
Uniqueness: 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it more effective in penetrating biological membranes and reaching its target sites.
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-amino-7-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3OS/c1-10(2,3)5-4-15-7-6(5)12-9(11)13-8(7)14/h4H,1-3H3,(H3,11,12,13,14) |
InChI Key |
AZIKLMRIYOTDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


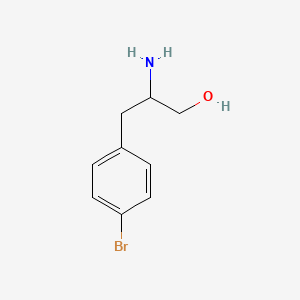
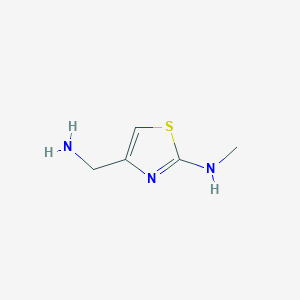
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
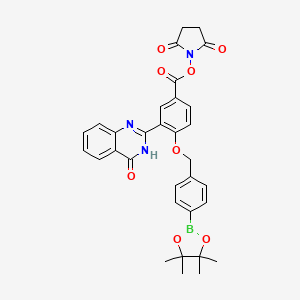


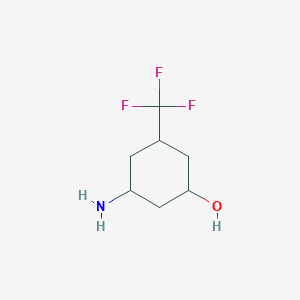
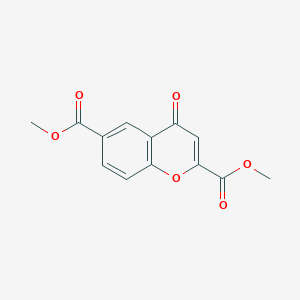

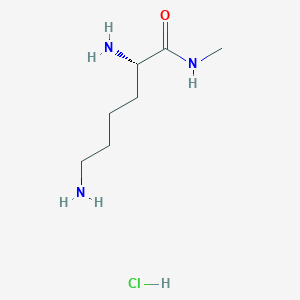
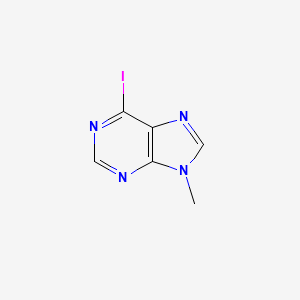

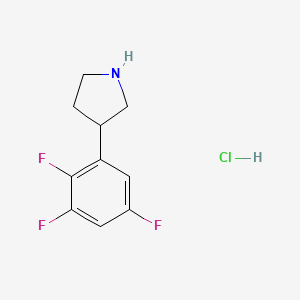
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
